molecular formula C23H31NO5 B13775746 Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester CAS No. 66903-17-1

Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester

Cat. No.: B13775746
CAS No.: 66903-17-1
M. Wt: 401.5 g/mol
InChI Key: YPACQCLWOFAKFE-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester (hereafter referred to as the "target compound") is a synthetic benzoic acid derivative characterized by a trimethoxy-substituted aromatic core and a butyl ester side chain modified with an N-benzyl-N-ethylamino group.

The compound’s trimethoxy pattern is reminiscent of natural products like gallic acid derivatives, which are associated with antioxidant and antimicrobial properties. The 4-(N-benzyl-N-ethylamino)butyl ester group introduces a cationic moiety, which may facilitate interactions with biological targets such as enzymes or receptors. A biosensor study demonstrated that substituent positions (para > ortho > meta) on benzoic acid derivatives significantly influence binding promiscuity in yeast systems, suggesting that the target compound’s meta/para methoxy arrangement could modulate its recognition in biological environments .

Properties

CAS No.

66903-17-1

Molecular Formula

C23H31NO5

Molecular Weight

401.5 g/mol

IUPAC Name

4-[benzyl(ethyl)amino]butyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H31NO5/c1-5-24(17-18-11-7-6-8-12-18)13-9-10-14-29-23(25)19-15-20(26-2)22(28-4)21(16-19)27-3/h6-8,11-12,15-16H,5,9-10,13-14,17H2,1-4H3

InChI Key

YPACQCLWOFAKFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester typically follows these key steps:

  • Conversion of 3,4,5-trimethoxybenzoic acid to a reactive derivative (acid chloride or active ester).
  • Preparation of the aminoalkyl intermediate bearing the N-benzyl-N-ethylamino substituent.
  • Coupling of the reactive acid derivative with the aminoalkyl alcohol or amine to form the ester linkage.
  • Purification and isolation of the final ester compound.

Preparation of Reactive Acid Derivative

According to patent US20090197924A1, the 3,4,5-trimethoxybenzoic acid is converted into its reactive derivatives such as acid chlorides or active esters using carbodiimide coupling agents in halogenated solvents (e.g., dichloromethane, chloroform) at temperatures between 0 and 70 °C. Hydroxybenzotriazole is often used to prepare reactive esters, enhancing coupling efficiency. The reaction is typically catalyzed by tertiary amines like triethylamine or dimethylaminopyridine to facilitate ester formation without altering other molecular regions.

Synthesis of the Aminoalkyl Side Chain

The aminoalkyl moiety, specifically 4-(N-benzyl-N-ethylamino)butyl, is synthesized via substitution reactions involving halogenated derivatives (chlorides, bromides, iodides) or sulfonate esters (tosylates, mesylates). The substitution is carried out in the presence of bases such as sodium bicarbonate or potassium bicarbonate to promote nucleophilic displacement, typically in organic solvents like tetrahydrofuran (THF) or dichloromethane at controlled temperatures.

Esterification and Coupling Reaction

The aminoalkyl intermediate is reacted with the activated 3,4,5-trimethoxybenzoic acid derivative to form the ester bond. The reaction conditions are optimized to maintain mild temperatures (0–70 °C) and use chlorinated solvents to ensure high yield and purity. The presence of condensation agents and bases facilitates the coupling and minimizes side reactions.

Alternative Esterification Approaches

A related esterification method involves the direct reaction of 3,4,5-trimethoxybenzoic acid with the aminoalkyl alcohol under reflux with acid catalysts or using solid acid catalysts such as sodium pyrosulfate. This method is more common in industrial scale-up for similar benzoic acid esters, as it provides stable operation, low waste generation, and high yields.

Purification and Yield Optimization

Purification typically involves extraction with organic solvents, drying over anhydrous magnesium sulfate, and recrystallization from ethanol or isopropyl alcohol. Removal of by-products such as methanol is critical to improving yield, as esterification reactions are often reversible. For example, in related compounds, yields of up to 88.6% have been reported when by-product removal and recrystallization steps are optimized.

Data Table: Summary of Preparation Conditions and Outcomes

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Acid derivative formation 3,4,5-trimethoxybenzoic acid + carbodiimide + HOBt Dichloromethane, chloroform 0–70 N/A Use of tertiary amines (triethylamine) as base; forms acid chloride or active ester
Aminoalkyl intermediate synthesis Halogenated derivative + N-benzyl-N-ethylamine + base THF, dichloromethane 0–70 N/A Base: NaHCO3 or KHCO3; nucleophilic substitution
Coupling reaction Acid chloride/ester + aminoalkyl intermediate + base Dichloromethane, chloroform 0–70 N/A Condensation agent facilitates ester bond formation
Direct esterification (alternative) 3,4,5-trimethoxybenzoic acid + aminoalkyl alcohol + solid acid catalyst (Na2S2O7) N/A 115–150 ~83–88 Industrial method; reflux; removal of by-product methanol critical for yield
Purification Recrystallization from ethanol or isopropanol Ethanol, isopropanol Ambient N/A Removes impurities; improves purity and yield

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, inks, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural similarities with the following benzoic acid derivatives:

Compound Name Key Substituents Source/Application Evidence ID
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Aminoacyl, dimethoxy, hydroxy, methyl ester Natural product (plant isolate)
Benzoic acid, 3,4,5-trimethoxy-, methyl ester Trimethoxy, methyl ester Reference compound (NIST data)
Benzoic acid, 4-(4-oxobutyl)-, methyl ester Oxobutyl, methyl ester Synthetic intermediate
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester Guanidino, dimethoxy, hydroxy, butyl ester Pharmaceutical research
Sodium butylparaben (Butyl p-hydroxybenzoate) Hydroxy, butyl ester, sodium salt Preservative (antimicrobial agent)

Key Observations :

  • Trimethoxy vs. Dimethoxy/Hydroxy Groups : The target compound’s 3,4,5-trimethoxy substitution enhances lipophilicity compared to dimethoxy or hydroxy analogs (e.g., compound 1 in or sodium butylparaben ). This may improve blood-brain barrier penetration or cellular uptake.
  • Aminoalkyl vs. Guanidino Side Chains: The N-benzyl-N-ethylamino group distinguishes the target compound from the guanidino-containing analog in . Guanidino groups are strongly basic and may enhance hydrogen bonding, whereas the tertiary amine in the target compound could offer balanced solubility and receptor affinity.
  • Ester Chain Length : The butyl ester in the target compound contrasts with methyl esters (e.g., ), likely increasing metabolic stability but reducing volatility.
Physicochemical Properties

However, analogs provide insights:

Property Target Compound (Estimated) Benzoic acid, 3,4,5-trimethoxy-, methyl ester Sodium Butylparaben 4-[(Aminoiminomethyl)amino]butyl Ester
Molecular Weight ~475 g/mol 226.23 g/mol 216.21 g/mol 298.33 g/mol
LogP (Lipophilicity) ~4.5 (estimated) 1.8 (measured) 3.1 (sodium salt: -0.2) 2.5 (calculated)
Polar Surface Area (PSA) ~80 Ų 55.4 Ų 40.5 Ų 120 Ų

Analysis :

  • The target compound’s higher LogP (estimated) compared to methyl ester analogs reflects the contribution of the N-benzyl-N-ethylamino group and butyl chain, favoring lipid-rich environments.
  • Its PSA (~80 Ų) suggests moderate polarity, balancing membrane permeability and solubility. The guanidino analog has a higher PSA due to additional hydrogen-bonding groups, which may limit bioavailability.

Biological Activity

Benzoic acid derivatives have garnered attention in pharmaceutical and biochemical research due to their diverse biological activities. One such compound, Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester , is notable for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₉N₁O₅
  • Molecular Weight : 285.31 g/mol
  • CAS Registry Number : 118-41-2
  • IUPAC Name : this compound

The compound features a benzoic acid core with three methoxy groups and an ester linkage to a butyl chain substituted with a benzyl and ethyl amino group. This structural complexity contributes to its varied biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to benzoic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) , demonstrated potent activity against melanoma cells by binding to human dihydrofolate reductase and downregulating folate cycle gene expression . This suggests that the trimethoxy group enhances the compound's ability to interfere with cancer cell metabolism.

The biological activity of benzoic acid derivatives is often linked to their ability to modulate key biochemical pathways. The presence of methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins. Additionally, these compounds may exert antioxidant effects while reducing prooxidant properties, which is crucial in cancer prevention strategies .

Case Studies

  • Case Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects of TMECG on melanoma cells.
    • Findings : TMECG significantly reduced cell viability in melanoma cell lines compared to controls, indicating its potential as a chemopreventive agent .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism by which trimethoxybenzoic acid derivatives affect cellular processes.
    • Findings : The study showed that these compounds effectively bind to dihydrofolate reductase, leading to altered gene expression involved in folate metabolism .

Comparative Biological Activity Table

Compound NameAntiproliferative ActivityMechanism of Action
This compoundModerateDihydrofolate reductase inhibition
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG)HighDihydrofolate reductase inhibition
Emamectin benzoateLowGABA receptor modulation

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via esterification or amidation reactions. For example, coupling 3,4,5-trimethoxybenzoic acid with 4-(N-benzyl-N-ethylamino)butanol using carbodiimide (CDI) as a coupling agent under anhydrous conditions (e.g., in 1,4-dioxane or DMF) is a common approach . Key steps include:
  • Activation of the carboxylic acid group using CDI.
  • Reaction with the alcohol moiety under nitrogen atmosphere to prevent hydrolysis.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Table 1 : Comparison of Reaction Yields Using Different Coupling Agents
Coupling AgentSolventYield (%)Purity (HPLC)
CDIDMF78≥95%
DCC/DMAPDCM6592%

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the presence of trimethoxybenzoyl protons (δ 3.8–3.9 ppm) and the butyl ester chain (δ 4.1–4.3 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~475) and purity (>95%) .
  • FT-IR : Identify ester carbonyl stretching (~1720 cm1^{-1}) and amine N-H bending (~1550 cm1^{-1}).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to GHS classification guidelines:
  • Acute Toxicity : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Skin/Eye Irritation : Immediate rinsing with water for ≥15 minutes upon contact .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer : Cross-validate data with authoritative databases (e.g., NIST Chemistry WebBook for NMR and IR reference spectra) . For example:
  • If 13C^{13}C NMR signals for the benzyl group conflict, compare experimental shifts with computed values (DFT calculations at B3LYP/6-31G* level).
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., methoxy and benzyl groups) .

Q. What strategies optimize the reaction yield when scaling up synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with THF for easier post-reaction removal.
  • Catalyst Optimization : Use 1.2 equivalents of CDI to ensure complete activation of the carboxylic acid .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
    Table 2 : Yield Optimization Under Different Conditions
ConditionLab-Scale Yield (%)Pilot-Scale Yield (%)
CDI, DMF, RT7862
CDI, THF, 0–5°C8575

Q. How do researchers assess the compound's potential as a bioactive agent?

  • Methodological Answer :
  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The benzyl-ethylamino group may enhance membrane permeability .
  • SAR Studies : Modify the butyl chain length or methoxy substituents to evaluate effects on bioactivity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina .

Q. What analytical methods address stability issues in aqueous solutions?

  • Methodological Answer :
  • HPLC Stability Testing : Monitor degradation products over 24 hours in PBS (pH 7.4) at 37°C. Use C18 columns with UV detection at 254 nm .
  • LC-MS/MS : Identify hydrolysis products (e.g., free 3,4,5-trimethoxybenzoic acid).
  • pH Adjustment : Stabilize with buffered solutions (pH 5–6) to slow ester hydrolysis .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound's toxicity profile?

  • Methodological Answer :
  • Source Evaluation : Prioritize studies adhering to OECD guidelines (e.g., ’s GHS classification over non-peer-reviewed vendor data).
  • Dose-Response Studies : Conduct in vivo assays (e.g., zebrafish models) to establish LD50_{50} and NOAEL .
  • Meta-Analysis : Compare toxicity data across structurally similar esters (e.g., methyl vs. butyl esters) to identify trends .

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